Propamocarb

Fungicide Resistance Cucurbit Downy Mildew Field Efficacy

Propamocarb (CAS 24579-73-5) is a FRAC Group 28 systemic carbamate fungicide that inhibits phospholipid biosynthesis in oomycetes, disrupting cell membrane integrity and suppressing mycelial growth, sporangia, and zoospore development. Rapid acropetal translocation via the xylem ensures whole-plant protection after root or foliar application. Unlike phenylamide fungicides (FRAC 4), Propamocarb retains full efficacy in regions where metalaxyl resistance has collapsed. Its environmental profile—low soil mobility (DT50<30 days) and strong upper-soil retention—minimizes groundwater contamination risk, making it the preferred choice for regulated watersheds. For resistance management, rotate with CAA (FRAC 40) and OSBP inhibitor (FRAC 49) fungicides.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 24579-73-5
Cat. No. B029037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropamocarb
CAS24579-73-5
SynonymsN-[3-(Dimethylamino)propyl]carbamic Acid Propyl Ester;  SN 39744 N-(γ-Dimethylaminopropyl)carbamic Acid Propyl Ester;  Plantacur;  Plantacur E; 
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCOC(=O)NCCCN(C)C
InChIInChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)
InChIKeyWZZLDXDUQPOXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 9.0X10+5 mg/L at 20 °C, pH 7.0
In hexane >883, methanol >933, dichloromethane >937, toluene >852, acetone >921, ethyl acetate >856 (all in g/L, 20 °C)

Structure & Identifiers


Interactive Chemical Structure Model





Propamocarb (霜霉威, CAS: 24579-73-5) for Oomycete Disease Management: Procurement and Scientific Selection Overview


Propamocarb (霜霉威, CAS: 24579-73-5) is a systemic carbamate fungicide specifically active against oomycete pathogens, including *Phytophthora*, *Pythium*, and *Pseudoperonospora* species [1]. Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, thereby disrupting cell membrane integrity, suppressing mycelial growth, and preventing sporangia and zoospore development [1][2]. Propamocarb exhibits rapid acropetal translocation via the xylem upon root or foliar uptake, providing both protective and curative activity [3]. According to the Fungicide Resistance Action Committee (FRAC), it is classified within Group 28 and carries a low-to-moderate resistance risk [4].

Critical Rationale for Procuring Propamocarb: Why Generic Substitution with Other Oomycete Fungicides Is Not Recommended


Direct substitution of Propamocarb with other oomycete fungicides—such as metalaxyl, dimethomorph, fluopicolide, or cymoxanil—is scientifically unsound due to substantial differences in baseline sensitivity, cross-resistance profiles, systemic mobility characteristics, and environmental fate. While all target oomycetes, Propamocarb's distinct mode of action (phospholipid biosynthesis inhibition, FRAC Group 28) confers a different resistance risk profile compared to phenylamides (FRAC Group 4, e.g., metalaxyl) or carboxylic acid amides (FRAC Group 40, e.g., dimethomorph) [1]. Furthermore, field efficacy trials demonstrate significant variability in disease control among these alternatives depending on pathogen population sensitivity, with Propamocarb maintaining consistent performance in regions where metalaxyl efficacy has collapsed due to widespread resistance [1][2]. Additionally, Propamocarb's unique combination of rapid systemic translocation and limited soil mobility provides distinct advantages in application timing and environmental safety that cannot be replicated by contact fungicides or those with different physicochemical properties [3].

Propamocarb: Quantifiable Comparative Evidence Against Leading Oomycete Fungicide Alternatives


Field Efficacy Durability: Propamocarb vs. Metalaxyl in *Pseudoperonospora cubensis* Populations (6-Year Longitudinal Study)

In a six-year surveillance study (2005–2010) of 134 Czech *Pseudoperonospora cubensis* isolates, Propamocarb (formulated as Previcur 607 SL) was identified as one of the most effective fungicides, whereas Metalaxyl and Metalaxyl-M formulations (Ridomil PLUS 48 WP and Ridomil Gold MZ 68 WP) were deemed ineffective due to widespread resistance. The study reported that Metalaxyl and Metalaxyl-M failed to control a substantial proportion of the pathogen population even at recommended field rates, with only 43% and 69% of isolates controlled, respectively, in the final year. In contrast, Propamocarb maintained a high level of efficacy, although some isolates expressed moderate resistance (limited sporulation) to lower concentrations in later years [1].

Fungicide Resistance Cucurbit Downy Mildew Field Efficacy Pseudoperonospora cubensis

Comparative In Vitro Sensitivity: Propamocarb vs. Dimethomorph and Mandipropamid Against *Phytophthora infestans*

A recent (2021-2023) study evaluating the sensitivity of 63 Brazilian *Phytophthora infestans* isolates revealed a stark contrast in baseline sensitivity between Propamocarb Hydrochloride and CAA fungicides. While Dimethomorph and Mandipropamid demonstrated high potency (EC50 ranges of 0.086–0.218 μg/mL and 0.008–0.037 μg/mL, respectively), Propamocarb Hydrochloride exhibited significantly higher EC50 values, with 8 isolates exceeding 100 μg/mL [1]. This indicates a widespread reduction in sensitivity to Propamocarb in these populations, with 20.9% of isolates falling into a high-resistance category (EC50 36.63–84.16 μg/mL) and 18.6% exceeding 100 μg/mL. Conversely, 89.4% of isolates remained highly sensitive to Mandipropamid [1].

Phytophthora infestans Late Blight EC50 Fungicide Sensitivity Carboxylic Acid Amides

Environmental Fate and Leaching Potential: Propamocarb Soil Retention vs. Class Benchmark

Propamocarb hydrochloride exhibits a favorable environmental fate profile characterized by rapid microbial degradation (DT50 < 30 days, DT90 < 70 days) and strong retention in the upper soil profile (4–20 cm), with minimal leaching detected [1]. This contrasts sharply with many other systemic fungicides, such as metalaxyl, which are known for high mobility and significant groundwater contamination risk [2]. The limited mobility of Propamocarb is attributed to its adsorption onto soil sediment with limited desorption [1]. However, it is highly stable in sterile aqueous environments but undergoes rapid degradation (up to 97% in 35 days) in microbially active water [1].

Environmental Fate Soil Mobility Leaching DT50 Groundwater Contamination

Systemic Translocation Behavior: Propamocarb Rapid Acropetal Uptake vs. Non-Systemic Alternatives

Propamocarb demonstrates rapid and efficient systemic translocation within plants. Following soil application, it is quickly absorbed by roots and transported acropetally via the xylem to all aerial plant parts, achieving protective concentrations in unsprayed new growth within 30 minutes of foliar application [1]. This behavior was corroborated by advanced mass spectrometry imaging studies in banana, which visually confirmed that Propamocarb penetrates fruit tissues and migrates internally, in stark contrast to non-systemic contact fungicides like Thiram (福美双), which remained confined to the peel surface [2]. The migration rate of Propamocarb within the plant was shown to be inversely correlated with its molecular mass, a property favoring its efficient distribution compared to larger systemic molecules [2].

Systemicity Translocation Xylem Mobility Plant Uptake Pesticide Residue

Field-Level Economic Impact: Propamocarb Performance vs. Cymoxanil and Fluopicolide in Cucumber Downy Mildew

In a two-season field trial (Spring and Fall 2020) on slicing cucumber, Propamocarb was directly compared to fluopicolide, cymoxanil, and oxathiapiprolin + chlorothalonil in alternation with chlorothalonil. All four fungicide treatments produced statistically similar marketable yields (P = 0.05), which were significantly greater than the untreated control [1]. The economic analysis revealed that fungicide applications increased profits by 262% compared to the untreated control (mean $8,829/ha vs. $2,437/ha) [1]. Critically, the Area Under the Disease Progress Curve (AUDPC) was significantly lower for Propamocarb, fluopicolide, and oxathiapiprolin + chlorothalonil compared to cymoxanil (P = 0.01) [1].

Cucumis sativus Downy Mildew Yield Response Economic Analysis AUDPC

Strategic Application Scenarios for Propamocarb Based on Differential Evidence


Resistance Management in Cucurbit Downy Mildew Programs

Scenario: In regions where phenylamide fungicides (e.g., metalaxyl) are no longer effective against *Pseudoperonospora cubensis* due to widespread resistance [1]. Propamocarb should be incorporated as a foundational component of a resistance management spray program. Its distinct FRAC Group 28 mode of action and demonstrated field efficacy make it a high-value alternative for alternating or mixing with CAA fungicides (FRAC Group 40, e.g., dimethomorph) and OSBP inhibitors (FRAC Group 49, e.g., oxathiapiprolin) to delay the onset of resistance to other single-site inhibitors .

Soilborne Disease Control via Drench or Drip Application

Scenario: Management of soilborne oomycete pathogens such as *Pythium* spp. and *Phytophthora* spp. causing damping-off and root rot in vegetable transplants and ornamentals. Propamocarb's demonstrated rapid root uptake and acropetal translocation via the xylem [1] make it uniquely suited for application as a soil drench or through drip irrigation. This ensures the active ingredient reaches the root zone and is systemically distributed to protect the entire plant, a property not shared by contact fungicides or those with basipetal mobility.

Late Blight Control in Mixture with CAA Fungicides

Scenario: Management of *Phytophthora infestans* (late blight) on potato and tomato. Evidence indicates that while Propamocarb alone may have reduced sensitivity in some *P. infestans* populations [1], its procurement value is maximized when used in pre-formulated mixtures or tank mixes with highly potent CAA fungicides (e.g., dimethomorph, mandipropamid). The combination leverages the high baseline activity of the CAA partner for immediate disease control while utilizing Propamocarb's distinct mode of action to reduce the selection pressure for resistance development against the CAA component .

Protection of Crops in Environmentally Sensitive Zones

Scenario: Application in fields with high water tables, sandy soils, or proximity to surface water. Propamocarb's environmental fate profile—characterized by rapid microbial degradation in soil (DT50 < 30 days) and strong retention in the upper soil layer (4–20 cm) with minimal leaching [1]—makes it a preferable choice over more mobile oomycete fungicides like metalaxyl. This reduces the risk of groundwater contamination and simplifies adherence to environmental stewardship guidelines, making it a strategic procurement choice for growers in regulated watersheds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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